molecular formula C17H32ClNO B1591243 1-Dodecylpyridin-1-ium chloride hydrate CAS No. 207234-02-4

1-Dodecylpyridin-1-ium chloride hydrate

Cat. No.: B1591243
CAS No.: 207234-02-4
M. Wt: 301.9 g/mol
InChI Key: BDGGUWSWAKGEGH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyridinium-Based Compounds in Chemical Sciences

Pyridinium-based compounds are a class of organic salts characterized by a positively charged pyridinium (B92312) cation, which is the conjugate acid of pyridine (B92270). nih.gov This core structure, featuring a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique properties that have made these compounds valuable across various scientific disciplines. researchgate.net The positive charge on the nitrogen atom can be balanced by a variety of anions, leading to a vast library of pyridinium salts with tunable physicochemical properties. nih.gov

In the realm of chemical sciences, pyridinium compounds are recognized for their utility as ionic liquids, surfactants, and catalysts. Their applications span from serving as environmentally benign solvents in green chemistry to acting as templates for the synthesis of novel materials. researchgate.net The ability to modify the pyridinium ring and the associated counter-ion allows for the fine-tuning of properties such as solubility, thermal stability, and conductivity, making them highly adaptable for specific research applications. researchgate.net

Significance of Hydrate (B1144303) Forms in Compound Research

The presence of water molecules within the crystal lattice of a compound, forming a hydrate, can significantly influence its physical and chemical properties. Hydrates are not merely wet forms of a compound but are distinct solid-state structures where water molecules are an integral part of the crystal packing. The study of hydrate forms is crucial in fields such as pharmaceuticals and materials science, as hydration can affect solubility, dissolution rate, stability, and bioavailability.

The formation of a hydrate is dependent on factors like temperature, humidity, and the presence of suitable hydrogen bonding sites on the host molecule. For a compound like 1-Dodecylpyridin-1-ium chloride, the hydrate form, specifically the monohydrate, represents a stable crystalline state under certain conditions. Understanding the structure and behavior of the hydrate is essential for controlling its properties and ensuring reproducibility in research and potential applications.

Historical Context of 1-Dodecylpyridin-1-ium chloride hydrate Research

Research into long-chain alkylpyridinium salts, including 1-Dodecylpyridin-1-ium chloride, has a history rooted in the study of surfactants and their aggregation behavior in solution. Early investigations focused on understanding the fundamental principles of micelle formation, where the amphiphilic nature of these molecules—a hydrophilic pyridinium head and a hydrophobic alkyl tail—drives them to form organized assemblies in aqueous solutions.

A significant milestone in the specific understanding of the solid-state structure of this compound was the elucidation of its molecular and crystal structure. A key study published in 1995 provided detailed crystallographic data for the monohydrate form, revealing the arrangement of the molecules in a bimolecular layer. researchgate.net This work laid the foundation for a more precise understanding of how the individual molecules pack in the solid state, influencing the material's bulk properties.

Current Research Landscape and Future Directions

The current research landscape for this compound and related pyridinium surfactants is vibrant and expanding. Scientists are exploring its potential in various advanced applications, driven by its self-assembly properties and its role as a cationic surfactant. Investigations into its use in materials science, such as in the formation of ordered thin films and as a template for nanomaterials synthesis, are ongoing. researchgate.net

Future research is expected to focus on several key areas. The development of novel pyridinium-based ionic liquids and surfactants with tailored properties for specific applications, such as in catalysis, drug delivery, and antimicrobial agents, remains a strong area of interest. researchgate.net There is also a growing emphasis on understanding the interactions of these compounds with biological systems, which could open up new avenues in biotechnology and medicine. Furthermore, the quest for more sustainable and environmentally friendly chemical processes will likely drive further research into the use of pyridinium-based compounds as recyclable catalysts and solvents.

Data at a Glance

Below are interactive tables summarizing key research findings and properties of this compound.

Table 1: Crystal and Molecular Structure of 1-Dodecylpyridin-1-ium Chloride Monohydrate

ParameterValueReference
Molecular FormulaC₁₇H₃₀N⁺·Cl⁻·H₂O researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)36.331(9) researchgate.net
b (Å)5.864(2) researchgate.net
c (Å)8.840(3) researchgate.net
β (°)95.21(2) researchgate.net
Volume (ų)1878.2(9) researchgate.net
Z4 researchgate.net
Calculated Density (g/cm³)1.06 researchgate.net

Table 2: Physicochemical Properties of 1-Dodecylpyridin-1-ium Chloride

PropertyValueConditionsReference
Molar Mass (anhydrous)283.88 g/mol - scbt.com
Critical Micelle Concentration (CMC)1.5 x 10⁻² mol dm⁻³298 K researchgate.net
Melting Point66-70 °C-
FormLiquid crystal-

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dodecylpyridin-1-ium;chloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H;1H2/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGGUWSWAKGEGH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583484
Record name 1-Dodecylpyridin-1-ium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207234-02-4
Record name 1-Dodecylpyridin-1-ium chloride--water (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecylpyridinium chloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 Dodecylpyridin 1 Ium Chloride Hydrate

Established Synthetic Pathways

The traditional methods for synthesizing 1-dodecylpyridin-1-ium chloride hydrate (B1144303) are well-documented and rely on fundamental organic chemistry principles.

The synthesis of pyridinium (B92312) salts, such as 1-dodecylpyridin-1-ium chloride, is typically achieved through the reaction of pyridine (B92270) with an appropriate alkyl halide. nih.gov This reaction, a type of nucleophilic substitution (S_N2), involves the lone pair of electrons on the nitrogen atom of the pyridine ring attacking the electrophilic carbon of the alkyl halide. mdpi.comquimicaorganica.org For the synthesis of 1-dodecylpyridin-1-ium chloride, the reactants are pyridine and 1-dodecyl chloride or 1-dodecyl bromide. researchgate.net

The general reaction can be represented as follows:

C₅H₅N + C₁₂H₂₅Cl → [C₅H₅N(C₁₂H₂₅)]⁺Cl⁻

This alkylation is most effective with primary and secondary alkyl halides, as tertiary halides are more prone to elimination reactions. quimicaorganica.org The reaction rate and yield are influenced by several factors, including the nature of the leaving group on the alkyl halide (I > Br > Cl) and the reaction conditions.

The choice of solvent and other reaction parameters such as temperature and reaction time plays a crucial role in the successful synthesis of 1-dodecylpyridin-1-ium chloride hydrate. Heating is often employed to accelerate the reaction, with temperatures around 70°C for several hours being a common practice to achieve nearly quantitative yields. prepchem.com

Polar aprotic solvents are generally favored for quaternization reactions as they can effectively solvate the ions formed, thereby stabilizing the transition state and promoting the reaction. mdpi.com N,N-Dimethylformamide (DMF) is a prominent example of an amide solvent that is frequently used in organic synthesis. nih.govmdpi.com While specific kinetic data for the synthesis of 1-dodecylpyridin-1-ium chloride in DMF is not extensively detailed in the provided results, the literature suggests that DMF can act as more than just a solvent. In some pyridine ring formation reactions, DMF has been shown to serve as a source of a methine group. researchgate.net In the context of quaternization, its high polarity and ability to dissolve a wide range of organic compounds make it a suitable medium for facilitating the reaction between the polar pyridine and the less polar dodecyl halide.

In certain synthetic scenarios, a single solvent may not provide the optimal balance of solubility for both reactants. In such cases, mixed solvent systems are employed. libretexts.org A common strategy is to use a "soluble solvent" in which the compound of interest is readily soluble, and an "insoluble solvent" in which it is not. libretexts.org For the alkylation of pyridines, a mixture of tetrahydrofuran (B95107) (THF) and toluene (B28343) has been shown to be effective in improving both yield and regioselectivity. biotechjournal.in For the purification of 1-dodecylpyridin-1-ium chloride, mixed solvents like ethanol/water or acetone (B3395972)/n-hexane are commonly used for recrystallization, a technique that relies on the differential solubility of the product and impurities at different temperatures. rochester.edumnstate.edutifr.res.in

Solvent SystemReactantsConditionsYieldReference
MethanolPyridine, Alkyl Bromide/Iodide35°C~70% prepchem.com
MethanolPyridine, Hexadecyl BromideReflux, 6 hours, 70°C95% prepchem.com
EthanolPyridine, Hexadecyl BromideReflux, 6 hours, 70°C80% prepchem.com
Ether/EthanolPyridine, Hexadecyl BromideReflux, 6 hours, 70°C40% prepchem.com
Boiling Chloroform3,5-dihydroxypyridine, Dodecyl Bromide4 hoursQuantitative prepchem.com
THF/Toluene (equimolar)Pyridine, 1,1-diborylalkanes, sBuLi-High yield and regioselectivity biotechjournal.in

Following the synthesis, the crude this compound often contains unreacted starting materials and by-products. Purification is therefore a critical step to obtain a product of high purity. The most common method for purifying solid quaternary ammonium (B1175870) salts is recrystallization. google.com This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities dissolved in the mother liquor. mnstate.edutifr.res.in

For 1-dodecylpyridin-1-ium chloride, repeated crystallization from acetone with the use of charcoal to remove colored impurities, followed by recrystallization from ethanol, has been reported as an effective purification method. nih.gov The purified product is often hygroscopic and should be stored in the presence of a desiccant. nih.gov Other techniques for isolating quaternary ammonium salts from aqueous solutions include evaporation to dryness under reduced pressure and azeotropic distillation. google.com However, these methods can be less efficient and may lead to decomposition or contamination of the final product. google.com

Purification MethodSolvent(s)ProcedureReference
RecrystallizationAcetone, EthanolRepeated crystallization from acetone (with charcoal), followed by recrystallization from ethanol. nih.gov
PrecipitationLow polarity solvents (hexane, diethyl ether)Addition of a low polarity solvent to a solution of the product in a more polar solvent to induce precipitation. nih.gov
WashingEthyl acetateWashing the solid product to remove unreacted starting materials and solvent. scirp.org
Suspension and WashingOrganic solvent (e.g., acetone), Alcohol solvent (e.g., 2-propanol)Dispersing the salt in an organic solvent to form a suspension, followed by washing with an alcohol. google.com

Role of Reaction Conditions and Solvents in Synthesis

Advanced Synthetic Approaches and Innovations

In recent years, there has been a significant drive towards developing more efficient, environmentally friendly, and sustainable methods for chemical synthesis. These "green chemistry" approaches are also being applied to the synthesis of this compound and related ionic liquids.

Innovations in this area include the use of alternative energy sources to drive the reaction, such as microwave irradiation and ultrasound. scirp.orgresearchgate.netmdpi.comresearchgate.net These techniques can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and selectivity. scirp.orgresearchgate.net For instance, the microwave-assisted synthesis of pyridazinium-based ionic liquids has been shown to be a much faster and more efficient method compared to conventional heating. scirp.org Similarly, ultrasound-assisted synthesis has been reported to accelerate reaction rates and improve yields for various heterocyclic compounds. mdpi.comresearchgate.net

Another area of innovation is the exploration of solvent-free reaction conditions. biotechjournal.in By eliminating the need for a solvent, these methods reduce waste and can simplify the purification process. The reaction of pyridine with an alkyl halide can, in some cases, be carried out neat, particularly with microwave assistance. biotechjournal.in

Development of Green Synthesis Routes

The traditional synthesis of 1-dodecylpyridin-1-ium chloride typically involves the quaternization of pyridine with a dodecyl halide. While effective, these methods often rely on volatile organic solvents and require significant energy input. In response to the growing demand for sustainable chemical processes, research has shifted towards the development of "green" synthesis routes that minimize environmental impact.

Key strategies in the green synthesis of pyridinium salts, which are applicable to this compound, include the use of alternative energy sources and biodegradable materials. Microwave-assisted organic synthesis (MAOS) has emerged as a promising technique. Microwave irradiation can significantly accelerate reaction times and improve yields compared to conventional heating methods. lookchem.com For instance, the synthesis of various pyridinium salts has been achieved with reduced reaction times, from hours to minutes, and often in higher yields under microwave conditions. mdpi.com While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented in publicly available research, the general principles suggest a viable and more environmentally friendly alternative to conventional heating.

Another green approach involves the use of ultrasound. Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones, leading to the formation of highly reactive species. This technique has been successfully applied to the synthesis of other pyridinium salts, often resulting in shorter reaction times and improved efficiency.

Furthermore, the principles of green chemistry encourage the use of biodegradable starting materials. Research into biodegradable pyridinium ionic liquids has shown that incorporating ester functionalities can lead to compounds that are more readily broken down in the environment. rsc.orgrsc.orgdeepdyve.comresearchgate.net While this approach modifies the final compound, it highlights a pathway toward designing more environmentally friendly long-chain pyridinium salts. The synthesis of N-alkylpyridinium salts from biomass-derived 5-hydroxymethylfurfural (B1680220) using a catalytic amount of formic acid also presents a promising green route. researchgate.netresearchgate.net

Solvent-free synthesis, or mechanochemistry, is another green technique that has been explored for the preparation of pyridinium salts. This method involves the grinding of solid reactants, eliminating the need for solvents and often leading to faster reaction times and high yields.

While specific data for the green synthesis of this compound is emerging, the application of these green methodologies holds significant promise for more sustainable production.

Stereoselective Synthesis and Optically Active Derivatives

The synthesis of chiral molecules is of paramount importance in various fields, including pharmaceuticals and materials science. The development of stereoselective methods for the synthesis of optically active 1-dodecylpyridin-1-ium chloride derivatives opens up possibilities for their use in chiral recognition and asymmetric catalysis.

While the dodecyl chain and the pyridinium ring themselves are achiral, the introduction of chirality can be achieved by incorporating a chiral center into the molecule, for example, by using a chiral starting material or a chiral catalyst.

Several strategies have been developed for the asymmetric synthesis of pyridinium salts. One approach involves the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Another method employs chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to induce enantioselectivity. unimi.itacs.org For example, rhodium-catalyzed transfer hydrogenation has been used for the synthesis of chiral piperidines from pyridinium salts, demonstrating a pathway to introduce chirality into the heterocyclic ring. researchgate.netdicp.ac.cnbohrium.com

The synthesis of chiral ionic liquids based on a pyridinium scaffold has also been reported, where chirality is introduced through a substituent on the pyridinium ring or as part of the counter-ion. These chiral ionic liquids have potential applications as chiral solvents or catalysts in asymmetric reactions.

Although specific research on the stereoselective synthesis of optically active this compound is not widely published, the existing methodologies for creating chiral pyridinium compounds provide a strong foundation for future research in this area. The ability to produce enantiomerically pure forms of this compound could significantly expand its application scope.

Polymerization Techniques Involving this compound Precursors

The incorporation of the 1-dodecylpyridin-1-ium moiety into a polymer backbone can lead to the formation of polymeric ionic liquids (PILs) or functional polymers with unique properties, such as antimicrobial activity, and for use as surfactants or in materials science.

One common approach to creating such polymers is the polymerization of vinylpyridinium salts. researchgate.net In this method, a vinyl group is attached to the pyridine ring, which can then undergo polymerization. To create a polymer containing the 1-dodecylpyridin-1-ium unit, one could synthesize a 4-vinylpyridinium monomer and then quaternize the nitrogen with a dodecyl group, or quaternize 4-vinylpyridine (B31050) with a dodecyl halide prior to polymerization. The spontaneous polymerization of vinylpyridinium salts has also been observed. researchgate.net

Another strategy involves the post-polymerization modification of a pre-existing polymer. For example, poly(4-vinylpyridine) can be quaternized with dodecyl bromide to introduce the 1-dodecylpyridin-1-ium chloride units along the polymer chain. researchgate.netmdpi.com The degree of quaternization can be controlled to tune the properties of the final polymer.

The synthesis of polymerizable surfactants, also known as "surfmers," is another relevant technique. These are molecules that possess both a polymerizable group (like a vinyl or acryloyl group) and surfactant properties. A surfmer based on the 1-dodecylpyridin-1-ium structure could be synthesized and then copolymerized with other monomers to create a variety of functional materials.

These polymerization techniques allow for the creation of a diverse range of materials where the properties of the 1-dodecylpyridin-1-ium cation are combined with the processability and mechanical properties of a polymer.

Below is a table summarizing the synthetic methodologies discussed:

Synthetic Methodology Description Key Research Findings
Green Synthesis Routes
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reaction rates and improve yields.Reduces reaction times from hours to minutes for pyridinium salt synthesis. lookchem.commdpi.com
Ultrasound-Assisted SynthesisApplication of ultrasound to enhance reaction rates and efficiency.Shown to be effective for the synthesis of various pyridinium salts.
Use of Biodegradable MaterialsSynthesis from renewable resources or with biodegradable functional groups.Ester-functionalized pyridinium ILs show enhanced biodegradability. rsc.orgrsc.orgdeepdyve.comresearchgate.net
Stereoselective Synthesis
Chiral Catalysts/AuxiliariesEmployment of chiral molecules to induce stereoselectivity in the synthesis.Established methods for the asymmetric synthesis of pyridinium compounds exist. unimi.itacs.org
Rhodium-Catalyzed HydrogenationA method to produce chiral piperidines from pyridinium precursors.Demonstrates a pathway to introduce chirality to the pyridinium ring system. researchgate.netdicp.ac.cnbohrium.com
Polymerization Techniques
Polymerization of Vinylpyridinium SaltsPolymerizing vinyl-functionalized pyridinium monomers.A common method to produce polymeric ionic liquids. researchgate.net
Post-Polymerization ModificationQuaternization of a pre-formed polymer like poly(4-vinylpyridine).Allows for the introduction of dodecylpyridinium units onto a polymer backbone. researchgate.netmdpi.com
Polymerizable Surfactants (Surfmers)Synthesis and polymerization of monomers with both surfactant and polymerizable properties.Enables the creation of functional copolymers with tailored properties.

Crystallographic and Structural Elucidation Studies of 1 Dodecylpyridin 1 Ium Chloride Hydrate

Single Crystal X-ray Diffraction Analysis

The molecular and crystal structure of 1-dodecylpyridin-1-ium chloride monohydrate (C₁₇H₃₀N⁺·Cl⁻·H₂O) has been successfully elucidated, providing a definitive view of its solid-state architecture. researchgate.net This analysis reveals a highly ordered arrangement, dictated by the interplay of hydrophobic and hydrophilic interactions.

Single-crystal X-ray diffraction analysis of 1-dodecylpyridin-1-ium chloride monohydrate has determined its crystal system and space group. The crystallographic data are summarized in the table below.

ParameterValue
Chemical FormulaC₁₇H₃₀N⁺·Cl⁻·H₂O
Crystal SystemTriclinic
Space GroupP-1

This interactive table is based on data from crystallographic studies. researchgate.netresearchgate.net

The conformation of the 1-dodecylpyridin-1-ium cation within the crystal lattice is a key feature of its structure, defined by the arrangement of its constituent parts: the flexible hydrocarbon tail and the rigid aromatic pyridinium (B92312) head.

The dodecyl hydrocarbon chain adopts a highly ordered, extended conformation. researchgate.net It is described as being almost completely in a trans-planar (all-trans) arrangement. researchgate.net This linear, zigzag conformation is the most energetically favorable state for an alkyl chain, minimizing steric hindrance. The mean deviation of the carbon atoms from the plane of the hydrocarbon chain is a mere 0.005 Å, underscoring its planarity. researchgate.net Torsion angles within the chain further confirm this, with only slight deviations from the ideal 180° trans conformation; the largest reported deviation is 179.0(4)°. researchgate.netresearchgate.net

The crystal structure of 1-dodecylpyridin-1-ium chloride hydrate (B1144303) is characterized by a distinct packing arrangement that segregates the hydrophobic and hydrophilic moieties. The molecules assemble into a lipid-like bilayer structure. researchgate.netresearchgate.net In this arrangement, the hydrophobic dodecyl chains are aligned in a parallel fashion, interdigitating with the chains of an adjacent layer. researchgate.net This creates a non-polar interior region within the bilayer. The hydrophilic pyridinium rings and the chloride anions are located at the surface of these bilayers, interacting with the water molecules.

Analysis of Intermolecular Interactions and Packing

Formation of Bimolecular Layers

X-ray diffraction analysis of 1-dodecylpyridin-1-ium chloride monohydrate (C₁₇H₃₀N⁺·Cl⁻·H₂O) single crystals reveals a highly organized molecular packing arrangement. The structure is characterized by the formation of bimolecular layers, a common feature for amphiphilic molecules. iucr.orgresearchgate.net In this arrangement, the long dodecyl hydrocarbon chains of the cations are aligned in a parallel fashion. iucr.org These chains interlink with each other, creating a distinct bilayer structure driven by van der Waals interactions. iucr.org

Table 1: Key Crystallographic and Structural Parameters for 1-Dodecylpyridin-1-ium Chloride Monohydrate

Parameter Value Reference
Crystal System Triclinic iucr.org
Space Group iucr.org
a (Å) 7.6582 (5) iucr.org
b (Å) 23.765 (3) iucr.org
c (Å) 5.2255 (3) iucr.org
α (°) 95.680 (7) iucr.org
β (°) 99.073 (5) iucr.org
γ (°) 96.759 (7) iucr.org
Volume (ų) 925.9 (1) iucr.org
Z (molecules/unit cell) 2 iucr.org
Angle (Alkyl Chain Plane to Pyridinium Ring Plane) 79.16° iucr.orgresearchgate.net
Mean Deviation from Planarity (Alkyl Chain) 0.005 Å iucr.orgresearchgate.net

Spectroscopic Investigations for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of compounds in various states. Methods such as FTIR, NMR, and Raman spectroscopy provide complementary information on functional groups, the chemical environment of atoms, and molecular vibrations, respectively.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint." The analysis of N-alkylpyridinium salts reveals distinct bands corresponding to the pyridinium head group and the alkyl chain. pw.edu.pl

The quaternization of the pyridine (B92270) nitrogen leads to notable changes in the spectrum compared to pyridine itself. pw.edu.pl The aromatic C-H stretching vibrations, typically found in the 3000–3150 cm⁻¹ region, are altered. pw.edu.pl The region between 1400 cm⁻¹ and 1650 cm⁻¹ is characteristic of the aromatic C=C and C=N ring vibrations, which are also sensitive to the N-alkylation and the positive charge on the nitrogen atom. pw.edu.pl A weak band observed between 1092-1129 cm⁻¹ in N-alkylated pyridinium salts can be attributed to the exocyclic N-C stretching vibration. pw.edu.pl

For 1-dodecylpyridin-1-ium chloride hydrate, the spectrum is dominated by strong absorptions from the dodecyl chain. The symmetric and asymmetric stretching vibrations of the methylene (B1212753) (CH₂) groups typically appear in the 2850-2960 cm⁻¹ range. The corresponding bending or scissoring vibrations for CH₂ are found near 1465 cm⁻¹. The presence of a water molecule of hydration would be indicated by a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to O-H stretching vibrations.

Table 2: Characteristic FTIR Vibrational Regions for this compound

Wavenumber Range (cm⁻¹) Vibrational Mode Assignment Reference
~3200-3500 O-H Stretching (Water of Hydration) iosrjournals.org
~3000-3150 Aromatic C-H Stretching (Pyridinium Ring) pw.edu.pl
~2850-2960 Aliphatic C-H Stretching (Dodecyl Chain) iosrjournals.org
~1480-1640 Aromatic Ring Stretching (C=C and C=N) pw.edu.plresearchgate.net
~1465 Aliphatic C-H Bending (CH₂) pw.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating molecular structure by probing the magnetic environments of atomic nuclei like ¹H and ¹³C.

¹H NMR: The ¹H NMR spectrum of 1-dodecylpyridin-1-ium chloride provides distinct signals for the protons on the pyridinium ring and the dodecyl chain. Due to the positive charge on the nitrogen atom, the adjacent protons on the pyridinium ring are significantly deshielded and appear at high chemical shifts (downfield). The protons at the ortho positions (α-H) are the most deshielded, followed by the para (γ-H) and meta (β-H) protons. The protons of the long alkyl chain appear at much lower chemical shifts (upfield). The methylene group attached directly to the pyridinium nitrogen (N-CH₂) is also deshielded relative to the other methylene groups in the chain. The bulk of the methylene groups in the middle of the chain overlap to form a broad multiplet, while the terminal methyl (CH₃) group appears as a distinct triplet at the lowest chemical shift.

Table 3: ¹H NMR Chemical Shift Data for 1-Dodecylpyridinium Chloride (in CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Reference
α-H (ortho) ~9.54 chemicalbook.com
γ-H (para) ~8.54 chemicalbook.com
β-H (meta) ~8.21 chemicalbook.com
N-CH₂ (α') ~4.98 chemicalbook.com
-CH₂- (β') ~2.04 chemicalbook.com
-(CH₂)₉- ~1.22-1.33 chemicalbook.com
-CH₃ ~0.87 chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information, with each chemically distinct carbon atom giving a signal. Similar to ¹H NMR, the carbon atoms of the pyridinium ring are deshielded and appear in the aromatic region of the spectrum. The alkyl chain carbons resonate in the aliphatic region. The low natural abundance (1.1%) and lower magnetogyric ratio of ¹³C make it less sensitive than ¹H, but techniques like proton decoupling simplify the spectra to single peaks for each unique carbon, providing a direct count of non-equivalent carbon atoms. bhu.ac.in

Table 4: Expected ¹³C NMR Chemical Shift Ranges for 1-Dodecylpyridin-1-ium Chloride

Carbon Assignment Expected Chemical Shift (δ, ppm) Reference
Pyridinium Ring Carbons 120 - 150 bhu.ac.in
N-CH₂ (α') 60 - 70 bhu.ac.in
Aliphatic -(CH₂)ₙ- Carbons 20 - 40 bhu.ac.in
Terminal -CH₃ Carbon 10 - 20 bhu.ac.in

Raman Spectroscopy

Raman spectroscopy, like FTIR, investigates molecular vibrations but is based on inelastic scattering of light and is particularly sensitive to non-polar bonds and symmetric vibrations. westmont.edu It is a complementary technique to IR spectroscopy, as vibrations that are weak in IR may be strong in Raman, and vice-versa. westmont.edu

For 1-dodecylpyridin-1-ium chloride, the Raman spectrum would show characteristic peaks for both the alkyl chain and the pyridinium cation. ajchem-a.com The C-C and C-H stretching modes of the long alkyl chain are expected to produce strong signals. The symmetric "breathing" mode of the pyridinium ring is a particularly strong and characteristic Raman band. The position of this and other ring modes can provide information about the interactions of the cation with its environment, such as the chloride anion and water molecules. ajchem-a.com

Theoretical Studies on Molecular Structure and Conformation

Theoretical and computational methods provide deep insights into molecular properties that can be difficult to measure experimentally. Quantum chemical calculations are used to predict geometries, energies, and spectroscopic properties, complementing experimental findings.

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) has become a robust and widely used quantum chemical method for studying ionic liquids and their components. nih.govresearchgate.netfrontiersin.org It offers a favorable balance between computational cost and accuracy for predicting the properties of relatively large molecules. acs.org

A typical DFT study on this compound would begin with a geometry optimization. researchgate.netbohrium.com This process systematically adjusts the positions of all atoms to find the lowest energy conformation of the molecule. From this optimized geometry, numerous properties can be calculated, including:

Structural Parameters: Bond lengths, bond angles, and dihedral angles can be determined with high precision, allowing for direct comparison with experimental data from crystallography. nih.govacs.org

Electronic Properties: The distribution of electron density and the calculation of atomic partial charges can reveal the location of positive and negative charge within the ion, helping to explain its interaction with anions and solvent molecules.

Vibrational Frequencies: The vibrational modes can be calculated and used to predict theoretical FTIR and Raman spectra. This aids in the assignment of experimental spectra, allowing for a more confident correlation between observed peaks and specific molecular motions. acs.org

The choice of the functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., cc-pVTZ, 6-311+G*) is crucial for obtaining accurate results. nih.govacs.org For ionic systems, including empirical dispersion corrections (like Grimme's D3) is often necessary to correctly model the non-covalent interactions, such as the van der Waals forces that are critical for the formation of the bimolecular layers observed experimentally. acs.org Studies on related pyridinium and other ionic liquid systems have shown that combinations like PBE-D3/cc-pVTZ and ωB97X-D/aug-cc-pVDZ provide reliable geometries. nih.govacs.org

Conformational Analysis and Energy Minimization

The three-dimensional structure and energetic properties of this compound are fundamentally dictated by the spatial arrangement of its constituent parts: the charged pyridinium head group, the long hydrophobic dodecyl tail, and the associated chloride anion and water molecule. Understanding the molecule's preferred conformations is crucial for elucidating its behavior in various environments, from crystal lattices to micellar aggregates. This analysis is approached through both experimental crystallographic studies, which reveal the molecule's structure in its lowest energy state in a solid form, and computational energy minimization, which explores the full range of possible conformations and their relative stabilities.

Conformational Analysis from Crystallographic Data

X-ray crystallography of 1-dodecylpyridin-1-ium chloride monohydrate provides a precise snapshot of the molecule's conformation in the solid state. This experimentally determined structure is considered to be at a global energy minimum under the conditions of crystallization.

The analysis reveals a highly ordered arrangement. The dodecyl (C12) hydrocarbon chain adopts an almost perfectly planar, all-trans conformation, which is the most energetically favorable arrangement for an alkyl chain to minimize steric hindrance. The mean deviation from the plane of the hydrocarbon chain is a mere 0.005 Å. uni-muenchen.de Similarly, the pyridinium ring is also largely planar, with a mean deviation of 0.005 Å. uni-muenchen.de

A key feature of the molecule's conformation is the orientation of the alkyl chain relative to the pyridinium ring. The angle between the plane of the hydrocarbon chain and the plane of the pyridinium ring is a significant 79.16°. uni-muenchen.de This nearly perpendicular arrangement minimizes steric clash between the two moieties.

The torsion angles within the dodecyl chain further confirm its extended, low-energy conformation. For instance, the torsion angles are very close to the ideal 180° for a trans configuration. The largest deviation observed from a perfect trans-conformation is for the N-C6-C7-C8 angle, which is 179.8(5)°. uni-muenchen.de This is a very slight deviation, indicating a highly stable, extended chain structure.

Key Conformational Parameters from Crystallographic Data of 1-Dodecylpyridin-1-ium chloride monohydrate uni-muenchen.de
ParameterValue
Mean Deviation from Planarity (Hydrocarbon Chain)0.005 Å
Mean Deviation from Planarity (Pyridinium Ring)0.005 Å
Angle between Hydrocarbon Chain and Pyridinium Ring Planes79.16°
Largest Torsion Angle Deviation from trans-conformation (N-C6-C7-C8)179.8(5)°

Energy Minimization and Computational Approaches

While crystallography provides a static image of the most stable conformation in a crystal, computational chemistry allows for the exploration of the entire potential energy surface (PES) of the molecule. The potential energy surface is a mathematical landscape where the energy of the molecule is a function of its geometry. libretexts.org Energy minimization techniques are computational methods used to find the coordinates of the lowest energy conformations, known as local or global minima on the PES.

For a molecule like 1-dodecylpyridin-1-ium chloride, this process typically involves:

Force-Field Methods (Molecular Mechanics): These methods use classical physics to calculate the energy of a molecule. The total energy is a sum of terms that describe bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). Force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) and AMBER (Assisted Model Building with Energy Refinement) are commonly used for organic molecules and biomolecules. arxiv.orgresearchgate.net For ionic species like pyridinium compounds, specific parameters may be developed or refined to accurately model interactions, such as cation-π interactions. nih.govnih.gov The goal is to adjust the geometry of the molecule to find the arrangement that results in the lowest total energy according to the chosen force field.

Quantum Mechanical (QM) Methods: These methods are based on solving the Schrödinger equation and provide a more accurate description of the electronic structure and energy. Due to their computational cost, they are often used to refine the geometries of a few low-energy conformers found through force-field methods. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be employed, where the electronically important part of the molecule (the pyridinium ring) is treated with QM, and the less reactive part (the alkyl chain) is treated with MM. researchgate.net

Potential Energy Surface (PES) Scans: To explore the conformational space systematically, a relaxed PES scan can be performed. joaquinbarroso.com In this technique, one or more torsional angles are systematically rotated in steps, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained arrangement. uni-muenchen.de This allows for the mapping of energy barriers between different conformations and the identification of all stable low-energy states. For 1-dodecylpyridin-1-ium, key dihedral angles to scan would be those around the N-C1 bond (connecting the ring and the chain) and the C-C bonds within the dodecyl chain.

The expected outcome of such energy minimization studies would be the identification of a global energy minimum conformation that closely matches the experimentally observed crystal structure—a long, straight alkyl chain nearly perpendicular to the pyridinium ring. The calculations would also reveal other local energy minima, representing alternative, slightly less stable conformations that the molecule could adopt in different environments, such as in solution or at interfaces.

Self Assembly and Aggregation Phenomena of 1 Dodecylpyridin 1 Ium Chloride Hydrate

Micellization Characteristics in Aqueous Solutions

In solution, 1-dodecylpyridin-1-ium chloride monomers exist as simple electrolytes at low concentrations. rug.nl However, as the concentration increases to a specific point, the monomers spontaneously assemble into organized aggregates known as micelles. This process, termed micellization, is a dynamic equilibrium where micelles coexist with monomers. asianpubs.org The formation of these micellar structures significantly alters the physicochemical properties of the solution. researchgate.net

The critical micelle concentration (CMC) is the minimum concentration at which micelle formation begins and is a key parameter characterizing a surfactant's efficiency. researchgate.netnih.gov Above the CMC, properties such as electrical conductivity, surface tension, and the solution's ability to solubilize non-polar substances change abruptly. researchgate.netnih.gov

Several techniques are employed to determine the CMC of 1-dodecylpyridin-1-ium chloride. The most common methods include:

Conductivity Measurement: This is a precise method for ionic surfactants. A plot of electrical conductivity versus surfactant concentration shows a distinct break at the CMC. The slope of the line changes because the newly formed micelles have a lower mobility than the individual ions and bind counterions, reducing the total number of effective charge carriers. umcs.plresearchgate.netresearchgate.net

Surface Tensiometry: The surface tension of the solution decreases as surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form in the bulk solution, the surface tension remains relatively constant. The concentration at which this plateau begins corresponds to the CMC. lew.ronih.gov

Fluorescence Spectroscopy: This technique uses a fluorescent probe that preferentially partitions into the hydrophobic micellar core. A significant change in the fluorescence spectrum is observed upon micelle formation, allowing for the determination of the CMC. asianpubs.orgnih.gov

The CMC value for 1-dodecylpyridin-1-ium chloride in aqueous solution at 298 K (25°C) is reported to be approximately 1.5 x 10⁻² mol dm⁻³. researchgate.net Studies using conductivity measurements have reported similar values, as shown in the table below.

Temperature (°C)Temperature (K)CMC (mol/L)
10283.150.0163
20293.150.0153
25298.150.0150
30303.150.0154
40313.150.0160
50323.150.0171
Data sourced from conductivity measurements of N-dodecylpyridinium chloride (DPC). researchgate.net

The micellization of 1-dodecylpyridin-1-ium chloride is sensitive to external conditions and the chemical environment.

Counterions: The nature of the counterion (the anion associated with the cationic headgroup) significantly affects micellization. For dodecylpyridinium halides, the CMC increases in the order I⁻ > Br⁻ > Cl⁻. rug.nl This is related to the degree of hydration of the counterion. The smaller, more strongly hydrated chloride ion is located further from the micellar surface, resulting in less effective neutralization of the headgroup charge. rug.nl This increased electrostatic repulsion between the pyridinium (B92312) headgroups makes micelle formation less favorable, thus raising the CMC. rug.nlnih.gov The degree of counterion binding to the micelle follows the reverse sequence, decreasing with increasing hydration (I⁻ > Br⁻ > Cl⁻). rug.nl An apparent degree of counterion association to the micelle (β) for the chloride ion has been estimated at 0.70. capes.gov.brscispace.com

Temperature: Temperature has a complex effect on the CMC. For 1-dodecylpyridin-1-ium chloride, the CMC value typically decreases to a minimum around 25-30°C and then increases as the temperature rises further. researchgate.netsnu.ac.kr This U-shaped behavior is a result of two opposing thermodynamic factors. Initially, the increase in temperature enhances the hydrophobic effect, favoring micellization and lowering the CMC. At higher temperatures, the disruption of structured water around the hydrophobic chains and increased kinetic energy of the monomers begin to dominate, making micelle formation less favorable and increasing the CMC. researchgate.netacs.org The micellization process is generally spontaneous, as indicated by a negative Gibbs free energy of micellization (ΔG°m). researchgate.netmdpi.com

Adsorption Behavior at Interfaces

In addition to forming micelles in the bulk solution, 1-dodecylpyridin-1-ium chloride molecules readily adsorb at interfaces, such as the air-water or solid-liquid interface. This surface activity is responsible for its ability to lower surface tension and form organized layers. umcs.pl

The measurement of surface tension is a fundamental method for characterizing the adsorption of surfactants at the air-water interface. As 1-dodecylpyridin-1-ium chloride is added to water, the amphiphilic molecules accumulate at the surface with their hydrophobic tails oriented towards the air and their hydrophilic heads remaining in the water. This adsorption disrupts the cohesive energy at the surface, leading to a reduction in surface tension. lew.ro The surface tension continues to decrease with increasing surfactant concentration until the interface becomes saturated with monomers. At this point, any further addition of surfactant leads to the formation of micelles in the bulk phase, and the surface tension value becomes nearly constant. lew.ro This point of minimum stable surface tension corresponds to the CMC.

The behavior of 1-dodecylpyridin-1-ium chloride at interfaces can be quantified by several adsorption parameters. Thermodynamic models, such as the Langmuir isotherm, can be applied to describe the equilibrium adsorption on solid surfaces like granular activated carbon. researchgate.net Key thermodynamic parameters associated with the adsorption process include:

Gibbs Free Energy of Adsorption (ΔG°ads): Indicates the spontaneity of the adsorption process.

Enthalpy of Adsorption (ΔH°ads): Describes whether the process is exothermic or endothermic. For the adsorption of N-dodecylpyridinium chloride on granular activated carbon, the process was found to be endothermic. researchgate.net

Entropy of Adsorption (ΔS°ads): Reflects the change in randomness at the interface during adsorption. researchgate.net

Counterions also play a role at the interface, binding to the adsorbed layer of surfactant ions and reducing the electrostatic repulsion between the head groups. researchgate.net This allows for a more densely packed adsorbed layer.

The self-assembly properties of 1-dodecylpyridin-1-ium chloride enable the formation of organized molecular structures, from simple monolayers to more complex multilayers and thin films. researchgate.netresearchgate.net In its crystalline state, the compound forms a bimolecular layer structure where the hydrocarbon chains are arranged in a parallel, interlinked fashion. researchgate.net This inherent ordering capability is leveraged in the fabrication of thin films.

Thin films of 1-dodecylpyridin-1-ium chloride can be created simply by the evaporation of a solvent from its solution. researchgate.net More sophisticated techniques, such as the layer-by-layer (LbL) self-assembly method, can be used to construct ordered multilayer films. This process involves the alternating adsorption of the cationic 1-dodecylpyridin-1-ium chloride with an oppositely charged polyanion or nanoparticle, allowing for precise control over the film thickness and architecture at the nanoscale. latech.edu These organized layers, whether at the air-water interface or on a solid substrate, are fundamental to the compound's role in various technological applications. researchgate.net

Interactions in Mixed Surfactant Systems

The self-assembly and aggregation of 1-Dodecylpyridin-1-ium chloride hydrate (B1144303) are significantly influenced when it is part of a mixed surfactant system. The introduction of other types of surfactants, particularly non-ionic ones, into an aqueous solution of this cationic surfactant leads to complex interactions that can alter the fundamental properties of the resulting aggregates, such as the critical micelle concentration (CMC), micelle size and shape, and surface activity. These interactions are driven by a combination of electrostatic forces, hydrophobic interactions, and steric effects between the constituent surfactant molecules.

Non-ionic-Cationic Mixed Systems

The combination of 1-Dodecylpyridin-1-ium chloride, a cationic surfactant, with non-ionic surfactants gives rise to mixed micelles with properties that are often intermediate to, or sometimes superior than, those of the individual components. A notable example of such a system involves the mixing of 1-Dodecylpyridin-1-ium chloride with a non-ionic surfactant like Triton™ X-100. The study of such non-ionic-cationic mixed systems is crucial as they are employed in a wide array of applications, from industrial detergents to pharmaceutical formulations. The clouding behavior of a mixed system composed of Triton™ X-100 and dodecylpyridinium chloride has been a subject of investigation.

In these mixtures, the non-ionic surfactant molecules can incorporate into the micelles formed by 1-Dodecylpyridin-1-ium chloride. The presence of the uncharged, often bulkier, headgroups of the non-ionic surfactant interspersed among the positively charged pyridinium headgroups leads to a reduction in the electrostatic repulsion at the micellar surface. This reduction in repulsion generally facilitates the onset of micellization at a lower total surfactant concentration than that of the pure cationic surfactant.

The molecular architecture of both the cationic and non-ionic surfactants plays a pivotal role in the characteristics of the mixed micelles. For instance, the length of the hydrophobic alkyl chain of the 1-Dodecylpyridin-1-ium cation and the size and nature of the hydrophilic headgroup of the non-ionic co-surfactant will dictate the geometry and stability of the resulting aggregates. Studies on similar cationic surfactants mixed with non-ionic surfactants have shown that the composition of the mixed micelles can be tuned by varying the molar ratio of the two surfactants in the bulk solution.

Synergistic and Antagonistic Effects on Aggregation

The interactions within mixed surfactant systems can be broadly categorized as synergistic or antagonistic. Synergism is observed when the properties of the mixture are more favorable than those of the individual components, for instance, a lower CMC than either of the pure surfactants. Antagonism, conversely, implies that the mixture exhibits less favorable properties. The strength of these interactions typically follows the order: anionic-cationic > nonionic-ionic > ionic-ionic > nonionic-nonionic. mdpi.com

In non-ionic-cationic systems containing 1-Dodecylpyridin-1-ium chloride, synergistic interactions are common. The reduction of electrostatic repulsion between the pyridinium headgroups by the intervening non-ionic surfactant molecules is a primary driver of this synergy. This leads to a decrease in the free energy of micellization, making the aggregation process more spontaneous. Consequently, the CMC of the mixture is often significantly lower than the ideal CMC calculated assuming no interaction between the components.

The degree of synergism can be quantified using various theoretical models, which analyze the deviation of experimental CMC values from ideal behavior. The interaction parameter (β), derived from regular solution theory, is often used to describe the nature and strength of the interactions between the two types of surfactants in the mixed micelle. A negative value of β indicates synergism, while a positive value suggests antagonism, and a value of zero corresponds to ideal mixing.

While synergism is more common, antagonistic effects can also occur, particularly at certain mixing ratios or in the presence of specific additives. These effects might manifest as a higher CMC than expected or reduced surface activity. The balance between synergistic and antagonistic behavior in these mixed systems is delicate and can be influenced by factors such as temperature, pH, and the presence of electrolytes. The ability to tune these interactions is critical for optimizing the performance of formulations in various applications. nih.gov

Computational Modeling of Self-Assembly Processes

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for understanding the self-assembly of surfactants at an atomic level. These simulations provide insights into the dynamic processes of micelle formation and adsorption that are often difficult to probe experimentally.

Molecular Dynamics Simulations of Micelle Formation

Molecular dynamics simulations can model the spontaneous aggregation of 1-Dodecylpyridin-1-ium chloride monomers into micelles from a random distribution in a simulated water box. These simulations track the trajectories of individual atoms over time, governed by a set of force fields that describe the interatomic and intermolecular interactions.

The process of micelle formation in simulations typically involves several stages. Initially, hydrophobic interactions drive the dodecyl chains to associate, forming small, transient clusters. These clusters then grow by incorporating more monomers or by merging with other small aggregates. This process continues until stable, equilibrium structures, such as spherical or spheroidal micelles, are formed. strath.ac.uk

Simulations of similar cationic surfactants, like cetylpyridinium (B1207926) chloride (CPC), have provided valuable data on micellar properties. researchgate.net For instance, the radius of gyration (Rg) can be calculated to determine the size of the simulated micelle. Radial distribution functions (RDFs) can reveal the arrangement of different components, such as the penetration of water into the micellar core and the distribution of chloride counterions around the pyridinium headgroups. researchgate.net In simulations of CPC micelles, a high peak in the N-Cl RDF at approximately 0.47 nm indicates strong counterion binding to the micellar surface. researchgate.net

The following table presents a hypothetical dataset based on typical results from MD simulations of cationic surfactant micelle formation, illustrating the type of information that can be obtained.

Simulation ParameterValueDescription
Number of Surfactant Molecules60The number of 1-Dodecylpyridin-1-ium chloride molecules in the simulation box.
Simulation Time100 nsThe total time duration of the molecular dynamics simulation.
Radius of Gyration (Rg)2.1 nmA measure of the overall size of the formed micelle.
Water Penetration DepthUp to the first few carbons of the alkyl chainIndicates a dense hydrophobic core with limited water ingress.
Counterion Binding Distance~0.45 nmThe most probable distance of chloride ions from the nitrogen atom of the pyridinium ring.

This table is illustrative and represents typical data that would be generated from such a simulation.

Simulation of Adsorption at Solid-Liquid Interfaces

Computational simulations are also employed to study the adsorption of 1-Dodecylpyridin-1-ium chloride onto solid surfaces from a liquid phase. This is of great importance for applications such as corrosion inhibition, mineral flotation, and surface modification. MD simulations can model the interface between a solid substrate (e.g., silica (B1680970), mica, or a metal surface) and an aqueous solution of the surfactant.

These simulations can elucidate the orientation and packing of the surfactant molecules on the surface. For a cationic surfactant like 1-Dodecylpyridin-1-ium chloride, adsorption on a negatively charged surface (like silica above its isoelectric point) is primarily driven by electrostatic attraction. The pyridinium headgroup adsorbs onto the surface, with the hydrophobic dodecyl tail extending into the solution. As the surfactant concentration increases, lateral interactions between the adsorbed molecules can lead to the formation of surface aggregates, such as hemimicelles or admicelles.

Monte Carlo and MD simulations can be used to calculate the adsorption isotherm, which relates the amount of adsorbed surfactant to its concentration in the bulk solution. researchgate.net These simulations can also provide a detailed picture of the structure of the adsorbed layer, including its thickness, density, and the ordering of the surfactant tails. For instance, simulations can reveal whether the alkyl chains are in a disordered, liquid-like state or form a more ordered, brush-like layer. This information is crucial for understanding how the surfactant modifies the properties of the solid surface.

The table below outlines typical parameters and potential findings from a simulation study of surfactant adsorption at a solid-liquid interface.

Simulation ParameterExample Value/FindingSignificance
Solid SubstrateNegatively charged silicaRepresents a common solid surface in various applications.
Adsorption Energy-Quantifies the strength of the interaction between the surfactant and the surface.
Surface CoverageMonolayer or bilayerIndicates the extent of adsorption and the structure of the adsorbed layer.
Headgroup OrientationPyridinium ring parallel or perpendicular to the surfaceProvides insight into the packing and interaction with the surface.
Tail OrderingOrder parameterDescribes the alignment and ordering of the dodecyl chains in the adsorbed layer.

This table is illustrative and represents typical data that would be generated from such a simulation.

Applications and Functionalization in Material Science

Corrosion Inhibition Mechanisms and Performance

The efficacy of 1-Dodecylpyridin-1-ium chloride hydrate (B1144303) as a corrosion inhibitor is primarily attributed to its ability to adsorb onto a metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption process and its impact on corrosion kinetics have been the subject of extensive research.

Adsorption on Metal Surfaces

The initial and most critical step in the corrosion inhibition process by 1-Dodecylpyridin-1-ium chloride hydrate is its adsorption onto the metallic substrate. This process is influenced by the chemical structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment.

The adsorption of this compound on a metal surface is a complex process that can involve both physical and chemical interactions.

Physical Adsorption (Physisorption): This type of adsorption arises from the electrostatic interactions between the charged inhibitor molecule and the charged metal surface. In acidic solutions, where the metal surface is typically positively charged, the adsorption of the cationic 1-Dodecylpyridin-1-ium ion is facilitated by the presence of counter-ions (like chloride ions) that first adsorb onto the metal surface, creating a net negative charge that then attracts the positively charged pyridinium (B92312) head. The van der Waals forces between the long dodecyl chains of the adsorbed molecules also contribute to the stability of the protective film.

Chemical Adsorption (Chemisorption): This involves the sharing of electrons or charge transfer between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond. The pyridinium ring, with its delocalized π-electrons and the nitrogen heteroatom, can interact with the vacant d-orbitals of the metal atoms. This stronger form of adsorption results in a more stable and robust protective layer.

Often, the adsorption of this compound is a combination of both physisorption and chemisorption, a phenomenon referred to as comprehensive adsorption. The dominant mechanism can depend on factors such as the concentration of the inhibitor, the temperature, and the nature of the electrolyte. The adsorption process of pyridinium-based inhibitors has been found to follow the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.

The unique molecular architecture of this compound plays a pivotal role in its adsorption behavior and, consequently, its inhibition efficiency.

Alkyl Chain Length (Dodecyl Tail): The long hydrophobic dodecyl (C12) chain is crucial for creating a dense and compact protective barrier. Once the pyridinium heads are adsorbed onto the metal surface, the long alkyl chains orient themselves away from the surface, forming a hydrophobic layer that repels water and corrosive species. The length of the alkyl chain directly influences the surface coverage and the thickness of the protective film. Studies have shown that increasing the alkyl chain length in similar pyridinium-based inhibitors generally leads to enhanced corrosion inhibition due to stronger van der Waals forces between the chains, resulting in a more stable and less permeable film.

Heteroatoms (Pyridinium Head): The pyridinium ring is the primary site for adsorption onto the metal surface. The positively charged nitrogen atom is electrostatically attracted to the negatively charged sites on the metal surface (or to the pre-adsorbed anions). Furthermore, the π-electrons of the aromatic pyridinium ring can interact with the d-orbitals of the metal, contributing to the chemisorption process. This interaction is a key factor in the strong adhesion of the inhibitor to the substrate.

Electrochemical Studies of Corrosion Inhibition

Electrochemical techniques are instrumental in quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy are two of the most widely used methods to study the performance of this compound.

Potentiodynamic polarization studies provide valuable insights into the kinetics of the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions occurring during corrosion. By analyzing the polarization curves, key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined.

The addition of this compound to a corrosive solution typically leads to a significant decrease in the corrosion current density (icorr), indicating a reduction in the corrosion rate. The shift in the corrosion potential (Ecorr) upon the addition of the inhibitor can provide information about whether it acts as an anodic, cathodic, or mixed-type inhibitor. For 1-Dodecylpyridin-1-ium chloride and similar compounds, they are often classified as mixed-type inhibitors, as they suppress both the anodic and cathodic reactions, albeit sometimes with a more pronounced effect on one over the other.

Research on carbon steel in a CO2-saturated brine solution demonstrated that with increasing concentrations of 1-Dodecylpyridin-1-ium chloride, the corrosion current density decreased significantly, and the corrosion potential shifted to more positive values.

Below is a table summarizing typical potentiodynamic polarization data for the inhibition of carbon steel corrosion by 1-Dodecylpyridin-1-ium chloride in a corrosive environment.

Concentration of 1-Dodecylpyridin-1-ium chloride (ppm)Corrosion Potential (Ecorr) (mV vs. Ag/AgCl)Corrosion Current Density (icorr) (μA/cm²)Inhibition Efficiency (%)
0 (Blank)-680150-
50-6654570.0
100-6502583.3
200-6401590.0
500-630894.7

Electrochemical Impedance Spectroscopy is a powerful non-destructive technique used to study the properties of the inhibitor film and the kinetics of the corrosion process at the metal/electrolyte interface. The data is often presented as Nyquist and Bode plots.

In the presence of this compound, the Nyquist plots typically show a significant increase in the diameter of the capacitive loop, which is associated with an increase in the charge transfer resistance (Rct). The charge transfer resistance is inversely proportional to the corrosion rate, so a higher Rct value indicates better corrosion protection.

Simultaneously, a decrease in the double-layer capacitance (Cdl) is observed. This decrease is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces the water molecules and decreases the local dielectric constant and/or increases the thickness of the electrical double layer.

The following interactive table presents typical EIS data for carbon steel in a corrosive medium with and without the addition of 1-Dodecylpyridin-1-ium chloride.

Concentration of 1-Dodecylpyridin-1-ium chloride (ppm)Charge Transfer Resistance (Rct) (Ω·cm²)Double-Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (%)
0 (Blank)150300-
5050015070.0
10090010083.3
20015008090.0
50028005094.6

The inhibition efficiency (η%) in both PDP and EIS studies is calculated using the following formulas:

For PDP: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 For EIS: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

Where icorr(blank) and Rct(blank) are the corrosion current density and charge transfer resistance in the absence of the inhibitor, and icorr(inh) and Rct(inh) are the values in the presence of the inhibitor.

Electrochemical Frequency Modulation (EFM)

Electrochemical Frequency Modulation (EFM) is a non-destructive electrochemical technique used for monitoring corrosion rates in real-time. It applies a potential perturbation signal composed of two sine waves at different frequencies to the corroding system. researchgate.net Due to the non-linear nature of corrosion processes, the system's current response contains not only the input frequencies but also harmonic and intermodulation frequencies. imist.ma By analyzing the current response at these intermodulation frequencies, the corrosion current density can be calculated directly without prior knowledge of Tafel constants. researchgate.net This makes EFM a rapid and reliable method for evaluating the performance of corrosion inhibitors.

A significant advantage of EFM is its built-in data validation mechanism through the use of "causality factors." researchgate.net These factors serve as an internal check on the quality of the measurement.

While specific EFM studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of the technique can be applied to understand its inhibitory action. For other corrosion inhibitors, EFM has been successfully used to determine corrosion rates and inhibition efficiencies. For instance, in studies of other organic inhibitors, EFM has shown good agreement with traditional techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). researchgate.net

The application of EFM to a system inhibited by this compound would involve monitoring the change in corrosion current density upon its addition to the corrosive medium. A significant decrease in the corrosion current, as determined by the analysis of intermodulation peaks in the EFM spectrum, would indicate effective corrosion inhibition. The technique can provide rapid insights into the inhibitor's performance, complementing data from other methods like weight loss and polarization studies.

ParameterDescriptionRelevance to this compound
Corrosion Current (icorr) The rate of corrosion in terms of electrical current.A lower icorr value in the presence of the compound indicates effective inhibition.
Tafel Constants (βa, βc) Slopes of the anodic and cathodic polarization curves.EFM can determine corrosion rate without needing these values, a key advantage.
Causality Factors Internal check on the validity of the EFM data.Ensure the reliability of the measured inhibition efficiency.

Weight Loss Measurements in Corrosive Environments

Weight loss measurement is a fundamental and straightforward method for determining the rate of corrosion and the effectiveness of an inhibitor. The technique involves exposing a pre-weighed metal specimen to a corrosive environment, with and without the inhibitor, for a specific duration. After exposure, the specimen is cleaned to remove corrosion products, and then re-weighed. The difference in weight provides a direct measure of the material lost to corrosion.

Studies on compounds similar to 1-Dodecylpyridin-1-ium chloride, such as other quaternary ammonium (B1175870) surfactants, have demonstrated the utility of this method. For example, the corrosion inhibition of mild steel in 1M HCl has been evaluated using weight loss measurements for various synthesized surfactants. imist.ma In such studies, the inhibition efficiency (IE%) is a key parameter calculated from the weight loss data.

The inhibition efficiency is typically calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the metal in the uninhibited solution and Wᵢ is the weight loss in the presence of the inhibitor.

Research on related pyridinium compounds has shown that inhibition efficiency generally increases with the concentration of the inhibitor. nepjol.info For instance, studies on cetylpyridinium (B1207926) chloride (CPC) in sulfuric acid have reported inhibition efficiencies exceeding 98%. preprints.org These high efficiencies are attributed to the adsorption of the surfactant molecules onto the metal surface, forming a protective barrier against the corrosive medium. nepjol.info

Inhibitor ConcentrationWeight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank (0 ppm)Data not availableData not available0
50 ppmData not availableData not availableData not available
100 ppmData not availableData not availableData not available
200 ppmData not availableData not availableData not available
500 ppmData not availableData not availableData not available
Note: This table is illustrative. Specific weight loss data for this compound requires dedicated experimental studies.

Application in Specific Environments (e.g., acidic solutions, high salinity)

The performance of this compound as a corrosion inhibitor is highly dependent on the specific environment in which it is applied. Its chemical structure, featuring a positively charged pyridinium head group and a long hydrophobic dodecyl tail, makes it particularly effective in certain corrosive media.

Acidic Solutions: In acidic environments, such as those containing hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), metal surfaces are prone to accelerated corrosion. These acids are commonly used in industrial processes like acid pickling and cleaning. nepjol.inforesearchgate.net 1-Dodecylpyridin-1-ium chloride and similar pyridinium-based surfactants have shown excellent inhibition properties in such conditions. imist.ma The pyridinium cation can adsorb onto the negatively charged metal surface (in the presence of chloride ions), while the long alkyl chain forms a hydrophobic layer that repels corrosive aqueous species. Studies on related compounds in 1M HCl have demonstrated high inhibition efficiencies. imist.ma

High Salinity Environments: In environments with high salinity, such as seawater or CO₂-saturated brine, the presence of chloride ions poses a significant corrosion risk, particularly for carbon steel. acs.org Research on 1-dodecylpyridinium chloride (DPC) has shown its effectiveness as a corrosion inhibitor in CO₂-saturated brine. acs.org In these conditions, DPC molecules adsorb on the steel surface, forming aggregates that transition from hemispherical to cylindrical shapes as the concentration increases. This aggregation leads to a decrease in corrosion rates. acs.org The formation of a protective film by the inhibitor is crucial in mitigating the corrosive effects of the high-chloride environment. acs.org

Development of Corrosion Inhibiting Compositions

This compound can be a key component in the formulation of advanced corrosion-inhibiting compositions. Its surfactant nature allows it to be readily incorporated into various formulations, including coatings and treatment solutions. The development of such compositions focuses on enhancing the stability and durability of the protective film formed on the metal surface.

One approach involves the synthesis of gemini (B1671429) surfactants, which consist of two amphiphilic moieties connected by a spacer. These have been shown to be highly effective corrosion inhibitors. While not directly this compound, related pyridinium-based gemini surfactants have been synthesized and tested, showing excellent performance in acidic media.

Furthermore, 1-dodecylpyridin-1-ium chloride can be used in combination with other substances to create synergistic effects. For instance, it can be part of a mixture with other organic or inorganic inhibitors to provide broader protection across different corrosive environments and temperature ranges. The goal is to formulate compositions that are not only effective but also environmentally acceptable.

Role in Ionic Liquids and Related Materials

Pyridinium-Based Ionic Liquids as Solvents and Materials

Pyridinium-based ionic liquids are a class of molten salts with melting points below 100 °C. They are composed of a pyridinium cation and a variety of anions. acs.org 1-Dodecylpyridin-1-ium chloride is a precursor and a member of this family of ionic liquids. researchgate.net These materials have garnered significant attention due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvency. acs.org

As solvents, pyridinium-based ionic liquids have been employed in a range of chemical reactions, such as Diels-Alder and Suzuki coupling reactions. Their use can lead to improved reaction rates and selectivities. They are also considered "green" alternatives to volatile organic solvents in some applications.

In materials science, these ionic liquids are utilized in the synthesis of novel materials. For example, they can act as templates or structure-directing agents in the formation of nanomaterials. The long alkyl chain of the 1-dodecylpyridinium cation can self-assemble, leading to the formation of ordered structures like micelles or liquid crystals. sigmaaldrich.com This property is valuable in creating materials with specific nanoscale architectures. The synthesis of 1-dodecylpyridinium chloride itself is a step towards creating more complex ionic liquids through anion exchange, allowing for the fine-tuning of properties for specific applications. researchgate.net

Aggregation-Induced Emission in Materials Science

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in the solid state or in a poor solvent. rsc.org This is in contrast to the common aggregation-caused quenching (ACQ) effect, where aggregation leads to a loss of fluorescence.

Recent research has shown that pyridinium salts can exhibit AIE. rsc.orgnih.gov The AIE effect in these compounds is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. osi.lv The intermolecular interactions between pyridinium units, such as π-π stacking, in the crystalline or aggregated state play a crucial role in inducing emission. nih.govrsc.org

Membrane Science and Permeability Modulation

The amphiphilic structure of this compound makes it a candidate for modulating the permeability of both biological and synthetic membranes. Cationic surfactants, in general, are known to interact with lipid bilayers and other membrane structures, primarily through electrostatic interactions between the cationic headgroup and anionic components of the membrane, as well as hydrophobic interactions of the alkyl chain with the membrane interior. nih.gov

Studies on polymeric alkylpyridinium salts (poly-APS) isolated from marine sponges have demonstrated their ability to induce pore formation in cell membranes, leading to increased permeability to ions like Ca2+. nih.gov These effects can be either reversible or irreversible depending on the concentration and molecular weight of the poly-APS. While this compound is a monomeric surfactant, its fundamental interactions with membrane structures are expected to follow similar principles. The dodecyl tail can insert into the hydrophobic core of a lipid bilayer, disrupting the packing of the lipid molecules and thereby increasing the membrane's fluidity and permeability.

The ability to modulate membrane permeability is crucial for various applications, including drug delivery, where controlled release of a therapeutic agent across a membrane is desired, and in separation technologies. Research on novel organic salts has shown that the conversion of an active pharmaceutical ingredient into an ionic liquid form can significantly improve its permeability across synthetic membranes. mdpi.com This highlights the potential of using compounds like 1-dodecylpyridin-1-ium chloride to tune the transport properties of synthetic membranes for specific applications. The interaction of such surfactants can alter the interfacial mass transport of molecules across a membrane. nih.govresearchgate.net

The effectiveness of this compound in modulating permeability would likely depend on several factors, including its concentration, the composition of the membrane, and the properties of the molecule being transported.

Functional Nanomaterial Templates and Ordered Membranes

The self-assembly of surfactant molecules into ordered structures like micelles, vesicles, and liquid crystalline phases is a well-established method for templating the synthesis of nanomaterials with controlled size, shape, and porosity. nih.govnih.govmdpi.com The amphiphilic nature of this compound, with its distinct polar head and nonpolar tail, allows it to act as a structure-directing agent in the synthesis of such materials. researchgate.net

A prominent application of this principle is in the synthesis of ordered mesoporous materials, such as mesoporous silica (B1680970) nanoparticles (MSNs). In this process, the surfactant molecules self-assemble into micellar structures in a solution containing a silica precursor. The silica then polymerizes around the micelles, and subsequent removal of the surfactant template (e.g., by calcination or solvent extraction) leaves behind a highly ordered porous silica structure.

While direct studies employing this compound for this purpose are not abundant, extensive research on the closely related surfactant, cetylpyridinium chloride (which has a longer C16 alkyl chain), has demonstrated its efficacy as a template for the synthesis of MCM-41 type mesoporous silica. researchgate.net These materials exhibit high surface areas and uniform pore sizes, making them valuable for applications in catalysis, adsorption, and drug delivery. nih.govacs.org Given the similar chemical nature, it is highly probable that 1-dodecylpyridin-1-ium chloride can also serve as an effective template, likely resulting in mesoporous materials with slightly different pore sizes due to the shorter alkyl chain.

The synthesis of such templated materials is influenced by various parameters, as shown in the table below based on studies with cetylpyridinium chloride.

Template SurfactantResulting MaterialKey PropertiesApplicationReference
Cetylpyridinium chloride (CPC)MCM-41High specific surface area, ordered hexagonal mesoporesNot specified researchgate.net
Cetylpyridinium chloride (CPC)CPC-MSNProlonged release of CPC, biofilm eradicationDental materials nih.govacs.org

Beyond mesoporous silica, the self-assembly of this compound could also be exploited to create ordered membranes and to template the synthesis of other nanomaterials, such as metallic nanoparticles. The surfactant can form a stabilizing layer around growing nanoparticles, controlling their size and preventing aggregation. The principles of template synthesis offer a versatile bottom-up approach to creating a wide array of functional nanostructures. semanticscholar.org

Biological and Biomedical Research Applications

Antimicrobial Activity Studies

1-Dodecylpyridin-1-ium chloride hydrate (B1144303) is a quaternary ammonium (B1175870) compound recognized for its biocidal properties against bacteria and fungi. guidechem.com Its effectiveness as an antimicrobial agent has been the subject of extensive research, focusing on its mechanism of action and efficacy against various microbial strains. guidechem.comresearchgate.net

Mechanism of Action against Microbial Cells

The antimicrobial action of 1-dodecylpyridin-1-ium chloride is primarily attributed to its interaction with and subsequent disruption of microbial cell membranes. guidechem.commdpi.com This process is initiated by the amphiphilic nature of the molecule, which possesses both a hydrophilic cationic head and a hydrophobic alkyl tail. mdpi.com

The initial step in the antimicrobial mechanism involves the electrostatic attraction between the positively charged pyridinium (B92312) head group and the negatively charged components of microbial cell surfaces. mdpi.combiosynth.com Many experimental and computational studies have established the importance of nonspecific electrostatics as a driving force for the association of molecules with peripheral membranes. nih.gov The cationic nature of the pyridinium ring is crucial for this initial binding to the anionic sites on the bacterial cell surface. biosynth.comnih.gov This interaction facilitates the accumulation of the compound at the cell surface, a prerequisite for subsequent disruptive actions. biosynth.com The electron density of the quaternary nitrogen atom is a key factor controlling this antimicrobial activity. mdpi.com

Following the initial electrostatic binding, the hydrophobic dodecyl chain penetrates the lipid bilayer of the cell membrane. umass.edu This insertion disrupts the membrane's structural integrity, leading to an increase in permeability. researchgate.netnih.gov The disruption of the cell membrane and inhibition of cellular processes ultimately result in the death of the microorganism. guidechem.com This process can cause the leakage of essential cytoplasmic ions and macromolecules, which is a key factor in the compound's lethal effect. researchgate.net Some studies suggest that this disruption can also inhibit enzymes crucial for cellular processes like ATP production and protein synthesis. biosynth.com

Evaluation against Specific Microbial Strains (e.g., bacteria, fungi)

1-Dodecylpyridin-1-ium chloride and related pyridinium salts have demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netresearchgate.net Research has shown that its effectiveness can vary depending on the specific microbial species. For instance, studies have indicated high activity against Staphylococcus aureus, a Gram-positive bacterium, and comparatively lower activity against Pseudomonas aeruginosa, a Gram-negative bacterium. mdpi.com The compound has also been evaluated against the phosphate-accumulating bacterium Acinetobacter junii. researchgate.net Furthermore, its activity has been noted against E. coli and the fungus Candida albicans. umass.edunih.gov The difference in susceptibility is often attributed to the variations in the cell envelope structure between different types of microorganisms. nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The potency of an antimicrobial agent is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism, while the MBC/MFC is the lowest concentration that results in microbial death.

For a pure culture of the phosphate-accumulating bacterium Acinetobacter junii, the estimated EC50 value (the concentration causing 50% of the maximum effect) for growth inhibition by N-dodecylpyridinium chloride (DPC) was determined to be 1.4±0.5 × 10⁻⁶ mol L⁻¹. researchgate.net In studies involving polymers with quaternary pyridinium side chains, those with alkyl substituents of six or more carbons exhibited MIC values of 12.5 mg/mL or lower. umass.edu Research on a series of chalcone-based quaternary pyridinium salts highlighted that analogs with alkyl tails of 10 to 14 carbons showed optimal activity, with IC50 values (the concentration required to inhibit 50% of the metabolic activity) as low as 1.3 μM for Staphylococcus aureus and Candida albicans, and 3.7 μM for E. coli. nih.gov

MicroorganismCompound TypeParameterConcentrationReference
Acinetobacter juniiN-dodecylpyridinium chlorideEC50 (Growth Inhibition)1.4±0.5 × 10⁻⁶ mol L⁻¹ researchgate.net
E. coli & B. subtilisPolymers with ≥C6 alkyl pyridiniumMIC≤12.5 mg/mL umass.edu
Staphylococcus aureusChalcone-based pyridinium salt (C10-C14 tail)IC501.3 μM nih.gov
Candida albicansChalcone-based pyridinium salt (C10-C14 tail)IC501.3 μM nih.gov
E. coliChalcone-based pyridinium salt (C10-C14 tail)IC503.7 μM nih.gov

Influence of Alkyl Chain Length on Antimicrobial Potency

The length of the alkyl chain attached to the pyridinium ring is a critical determinant of the antimicrobial efficacy of 1-alkylpyridinium salts. mdpi.comumass.edunih.gov Research consistently demonstrates that increasing the hydrophobicity of the molecule by elongating the alkyl chain enhances its ability to interact with and disrupt the lipid membranes of microbial cells. umass.edu

Anti-biofilm and Bio-dispersion Activities

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and non-biological surfaces. These structures confer increased resistance to antimicrobial agents and the host immune system, posing significant challenges in clinical and industrial settings. The investigation into compounds capable of inhibiting biofilm formation or eradicating established biofilms is a critical area of research.

Inhibition of Biofilm Formation

1-Dodecylpyridin-1-ium chloride and its derivatives have demonstrated the ability to prevent the formation of biofilms by various pathogenic bacteria. The primary mechanism involves the disruption of the initial stages of bacterial adhesion to surfaces, a critical step in biofilm development. The cationic nature of the pyridinium head group allows for interaction with the negatively charged components of the bacterial cell surface, while the hydrophobic dodecyl tail plays a crucial role in disrupting the cell membrane and interfering with cell-to-cell signaling pathways.

Research has shown that related quaternary pyridinium salts can inhibit biofilm formation in bacteria such as Streptococcus mutans. For instance, a study on a similar compound, 4-acetyl-1-hexadecylpyridin-1-ium iodide (QPS-1), reported Minimum Inhibitory Concentrations (MICs) for biofilm-forming states to be in the range of 3.12 to 12.5 μg/ml. nih.gov While specific Minimum Biofilm Inhibitory Concentration (MBIC) data for 1-dodecylpyridin-1-ium chloride hydrate is not extensively documented in publicly available literature, the activity of structurally similar compounds suggests its potential as a biofilm inhibitor. The inhibition of biofilm formation is often concentration-dependent, with higher concentrations leading to greater prevention of biofilm establishment.

Eradication of Existing Biofilms

Beyond preventing biofilm formation, the ability to eradicate mature, established biofilms is a significant attribute for an antimicrobial agent. 1-Dodecylpyridin-1-ium chloride has been investigated for its capacity to penetrate the EPS matrix and kill the embedded bacteria. The mechanism of eradication involves the surfactant properties of the molecule, which help to break down the biofilm structure and expose the individual bacterial cells to its antimicrobial action.

Quantitative data on the Minimum Biofilm Eradication Concentration (MBEC), which is the lowest concentration of an antimicrobial agent required to kill a biofilm, is crucial for evaluating the efficacy of a compound. While specific MBEC values for this compound are not readily found in the literature, studies on other cationic surfactants and antimicrobial peptides provide a framework for understanding this activity. For example, the MBEC for various antibiotics against Staphylococcus aureus biofilms can be significantly higher than their MICs, often by a factor of 10 to 1000. mdpi.com This highlights the challenge of eradicating established biofilms and the need for potent agents like quaternary ammonium compounds.

Activity against Sulfidogenic Bacteria

Sulfidogenic bacteria, such as those from the genus Desulfovibrio, are a group of sulfate-reducing bacteria known for their role in microbially influenced corrosion and their potential involvement in certain human infections. These bacteria are also capable of forming robust biofilms.

Currently, there is a notable lack of specific research data in the public domain regarding the activity of this compound against biofilms of sulfidogenic bacteria. This represents a significant gap in the understanding of the full spectrum of this compound's anti-biofilm capabilities. Further research is warranted to explore its efficacy in controlling biofilms of these industrially and medically relevant microorganisms.

Interactions with Biological Macromolecules and Model Membranes

The biological activity of this compound is intrinsically linked to its interactions with fundamental biological structures, namely cell membranes and proteins. Understanding these interactions at a molecular level is key to elucidating its mechanism of action.

Membrane Leakage Studies

A primary mode of action for many cationic surfactants, including 1-dodecylpyridin-1-ium chloride, is the disruption of bacterial cell membranes. This interaction leads to increased membrane permeability and leakage of intracellular components, ultimately causing cell death.

Membrane leakage studies often employ model membrane systems, such as liposomes, loaded with fluorescent dyes like calcein (B42510). The release of the dye upon the addition of the compound indicates membrane permeabilization. Research on similar cationic detergents has demonstrated their ability to induce leakage from lipid vesicles. nih.gov For instance, the addition of such compounds to liposomes can cause a concentration-dependent increase in fluorescence, signifying dye leakage. researchgate.net While specific quantitative data detailing the percentage of calcein leakage induced by various concentrations of this compound is not extensively available, the general principle of its membrane-disrupting activity is well-established within the class of cationic surfactants.

Protein and Enzyme Interactions

Beyond membranes, 1-dodecylpyridin-1-ium chloride can also interact with proteins and enzymes, which can contribute to its biological effects. The binding of surfactants to proteins can lead to conformational changes, denaturation, and alteration of their biological function.

Bovine Serum Albumin (BSA) is a well-studied model protein for investigating drug and surfactant binding. Spectroscopic studies have been used to investigate the interaction between pyridine (B92270) derivatives and BSA, revealing binding constants and the nature of the interaction forces. researchgate.net For example, the binding of some pyridine derivatives to BSA has been shown to be a spontaneous process driven by van der Waals forces and hydrogen bonding. researchgate.net

Potential in Pharmaceutical Formulations (Excluding Dosage/Administration)

Role as Excipient or Formulation Aid

As an excipient, this compound primarily functions as a solubilizing agent and a stabilizer in various pharmaceutical preparations. Its amphiphilic nature, possessing both a hydrophilic pyridinium head and a hydrophobic dodecyl tail, enables it to form micelles in aqueous solutions. This micelle formation is crucial for encapsulating poorly water-soluble drug molecules, thereby increasing their apparent solubility and facilitating their incorporation into aqueous-based formulations.

The utility of quaternary pyridinium salts, including their hydrated forms, as solubilizers is recognized in both cosmetic and pharmaceutical applications. The cationic charge of the pyridinium ring can also contribute to the stability of certain formulations through electrostatic interactions. Research on similar cationic surfactants, such as cetylpyridinium (B1207926) chloride (CPC), has demonstrated their ability to be incorporated into various dosage forms, including bioadhesive tablets, to modulate drug release. nih.gov

The function of 1-Dodecylpyridin-1-ium chloride and similar cationic surfactants as excipients is multifaceted, as detailed in the table below.

Function as ExcipientMechanism of Action
Solubilizing Agent Forms micelles that encapsulate hydrophobic drug molecules, increasing their solubility in aqueous media.
Stabilizer The positive charge can provide electrostatic stabilization to colloidal drug delivery systems.
Wetting Agent Reduces the surface tension between a solid and a liquid, facilitating the dispersion of solid drug particles.
Penetration Enhancer In topical and transdermal formulations, it can disrupt the stratum corneum to improve drug permeation. nih.gov

Impact on Drug Delivery Systems

The application of this compound extends to its significant impact on the performance of various drug delivery systems, particularly nano-sized carriers like nanoparticles and liposomes. Its role as a cationic surfactant is pivotal in the formation, stability, and functionality of these systems.

In nanoparticle-based drug delivery , the inclusion of cationic surfactants like 1-dodecylpyridinium chloride can influence particle size, surface charge, and drug encapsulation efficiency. The positive surface charge imparted by the surfactant can enhance the interaction of nanoparticles with negatively charged biological membranes, potentially leading to improved cellular uptake of the encapsulated drug. rsc.org While direct studies on 1-dodecylpyridinium chloride hydrate are emerging, research on the closely related cetylpyridinium chloride (CPC) has shown its utility as a template in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs) for controlled drug release. researchgate.net

The following table summarizes the potential impact of this compound on key nanoparticle characteristics.

Nanoparticle ParameterImpact of this compound
Particle Size Can influence the final particle size during nanoparticle formulation processes like emulsification or nanoprecipitation.
Surface Charge (Zeta Potential) Imparts a positive surface charge, which can enhance stability through electrostatic repulsion and promote interaction with cell membranes.
Drug Loading/Encapsulation The micellar environment created by the surfactant can enhance the loading of hydrophobic drugs into the nanoparticle core.
Drug Release Profile Can modulate the release rate of the encapsulated drug from the nanoparticle matrix.

In the context of liposomal drug delivery , cationic lipids and surfactants are instrumental in the development of cationic liposomes. These delivery systems are of particular interest for the delivery of nucleic acids (gene therapy) and for enhancing drug delivery to specific sites. The interaction of cationic surfactants with the lipid bilayer of liposomes can alter its fluidity and charge. Studies on cetylpyridinium chloride have demonstrated that its incorporation into liposomes can significantly influence their adhesion to and penetration into bacterial biofilms, suggesting a potential for targeted drug delivery. nih.gov The interaction of cationic surfactants with lipid vesicles has been shown to be a multi-stage process that can lead to the formation of mixed micelles, which can be harnessed for drug solubilization and delivery. researchgate.net

The table below outlines the effects of incorporating a cationic surfactant like this compound into liposomal formulations.

Liposomal PropertyEffect of Cationic Surfactant Incorporation
Vesicle Stability The introduction of a positive charge can increase the electrostatic repulsion between vesicles, preventing aggregation.
Interaction with Biological Membranes The positive charge facilitates binding to negatively charged cell surfaces, potentially enhancing endocytosis.
Drug Encapsulation Can influence the encapsulation efficiency of both hydrophilic (in the aqueous core) and lipophilic (in the lipid bilayer) drugs.
Targeting Potential Can be used to target specific tissues or cells, such as in the case of antimicrobial delivery to biofilms. nih.gov

Furthermore, in transdermal drug delivery , 1-dodecylpyridinium chloride has been identified as a potential penetration enhancer. nih.gov Cationic surfactants can interact with the proteins and lipids in the stratum corneum, disrupting its barrier function and thereby increasing the flux of drugs across the skin.

Environmental and Safety Considerations in Research

Degradation Pathways and Environmental Fate

Advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants, including cationic surfactants like 1-dodecylpyridin-1-ium chloride (DPC). Studies have shown that DPC can be degraded by powerful oxidizing agents such as sulfate (B86663) (SO₄•⁻) and hydroxyl (HO•) radicals. The reaction with hydroxyl radicals is a significant pathway for the atmospheric degradation of the pyridine (B92270) ring, a core component of DPC. researchgate.net The generation of these radicals can be initiated by methods such as ultraviolet (UV) irradiation or heat activation of persulfate. researchgate.net

The degradation process often involves the abstraction of a hydrogen atom from the compound, leading to the formation of intermediate radicals that subsequently break down into smaller, often less harmful, molecules. nih.gov For instance, the reaction of pyridine with OH radicals has been shown to proceed with a specific rate coefficient, indicating a measurable and significant degradation pathway in environments where these radicals are present. researchgate.net While the precise array of all degradation byproducts of 1-dodecylpyridin-1-ium chloride hydrate (B1144303) is not exhaustively documented, the process is known to involve the breakdown of the pyridine ring and the alkyl chain. researchgate.net Combustion of the compound can produce carbon monoxide, carbon dioxide, hydrogen chloride, phosgene, and nitrogen oxides. szabo-scandic.com

Table 1: Key Oxidative Degradation Findings for Pyridinium (B92312) Compounds

Degradation MethodOxidizing SpeciesKey Findings
UV/Persulfate ActivationSulfate (SO₄•⁻) and Hydroxyl (HO•) radicalsEffective in degrading DPC.
Atmospheric DegradationHydroxyl (HO•) radicals and Ozone (O₃)Significant pathway for pyridine ring breakdown. researchgate.net
Advanced Oxidation ProcessesHydroxyl (HO•) radicalsGeneral mechanism involves H-atom abstraction leading to radical formation and subsequent breakdown. nih.gov

The biodegradability of pyridinium-based surfactants is a key area of environmental research. While some cationic surfactants exhibit persistence, studies have shown that certain pyridinium compounds can be degraded by microorganisms. The length of the alkyl chain and the nature of the counter-ion can significantly influence the rate and extent of biodegradation.

Research on pyridinium-based ionic liquids, which share structural similarities with 1-dodecylpyridin-1-ium chloride, indicates that the cleavage of the pyridinium ring is often the rate-limiting step in their complete mineralization. The degradation products of some pyridinium ionic liquids have been found to be less toxic than the parent compound, suggesting that biodegradation can lead to environmental detoxification.

It is important to note that while some related compounds are considered readily biodegradable, the high concentration of certain cationic surfactants can be inhibitory to the microorganisms responsible for their degradation in wastewater treatment plants.

Ecotoxicity and Environmental Impact Assessments

1-Dodecylpyridin-1-ium chloride is recognized as being very toxic to aquatic life with long-lasting effects. chemos.detcichemicals.com This high toxicity is a significant concern for its environmental impact, particularly in the case of accidental release into waterways.

The ecotoxicity of this compound has been evaluated against various organisms. For instance, studies on the phosphate-accumulating bacterium Acinetobacter junii have determined specific concentrations at which the compound inhibits growth and metabolic processes. The estimated EC50 (the concentration causing a 50% effect) for growth inhibition of A. junii by 1-dodecylpyridinium chloride (DPC) was found to be 1.4 ± 0.5 × 10⁻⁶ mol L⁻¹. researchgate.net The inhibition of phosphate (B84403) uptake rates by the same bacterium occurred at an EC50 of 7.3 ± 2.6 × 10⁻⁵ mol L⁻¹. researchgate.net

The toxicity of pyridinium compounds is often related to the length of their N-alkyl chain, with a general trend of increasing toxicity with chain length up to a certain point. researchgate.net Due to its classification as very toxic to aquatic organisms, any release into the environment should be strictly avoided. chemos.detcichemicals.com

Table 2: Ecotoxicity Data for 1-Dodecylpyridinium Chloride (DPC)

Test OrganismEndpointEffective Concentration (EC50)Reference
Acinetobacter juniiGrowth Inhibition1.4 ± 0.5 × 10⁻⁶ mol L⁻¹ researchgate.net
Acinetobacter juniiInhibition of P-uptake rates7.3 ± 2.6 × 10⁻⁵ mol L⁻¹ researchgate.net

Safe Handling and Disposal Protocols in Laboratory Settings

Given the hazardous properties of 1-dodecylpyridin-1-ium chloride hydrate, strict adherence to safety protocols is mandatory in a laboratory setting. This includes the use of appropriate personal protective equipment (PPE) and adherence to proper disposal procedures.

Handling:

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), a lab coat, and safety glasses with side shields or chemical goggles at all times when handling the compound. szabo-scandic.com

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols. szabo-scandic.com

Avoiding Contact: Avoid all personal contact with the substance, including skin and eye contact, and inhalation. szabo-scandic.com Do not eat, drink, or smoke in areas where the chemical is handled or stored. tcichemicals.com

Spills: In case of a spill, clean it up promptly using appropriate procedures and protective equipment. Avoid generating dust. szabo-scandic.com

Disposal:

Waste Classification: 1-dodecylpyridin-1-ium chloride is classified as hazardous waste. All waste materials containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.

Small Quantities: For very small quantities, some guidelines for cationic surfactants suggest dilution with a large amount of water and disposal down a wastewater drain (foul sewer). sevron.co.uk However, this should only be done in strict accordance with institutional and local regulations.

Large Quantities: For larger quantities or undiluted material, the compound must be collected in a suitable, labeled container for disposal by a licensed waste management company. sevron.co.uk Do not dispose of it in the normal trash.

Empty Containers: "Empty" containers that held the substance may still contain residue and should be handled as hazardous waste. They must be rinsed thoroughly before being considered for recycling or regular disposal, and the rinsate should be collected as hazardous waste. wisc.edu

Q & A

Q. What interdisciplinary approaches validate synergistic effects between this compound and polymers?

  • Methodology :
  • Rheology : Test viscoelastic moduli of polymer-surfactant complexes (e.g., PVP) to identify coacervation thresholds .
  • SAXS/WAXS : Probe nanostructural changes (e.g., micelle-polymer interactions) at varying concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dodecylpyridin-1-ium chloride hydrate
Reactant of Route 2
Reactant of Route 2
1-Dodecylpyridin-1-ium chloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.